molecular formula C16H18ClFN2 B1392577 N-(4-Chlorobenzyl)-N'-(4-fluorobenzyl)ethane-1,2-diamine CAS No. 1242964-71-1

N-(4-Chlorobenzyl)-N'-(4-fluorobenzyl)ethane-1,2-diamine

Cat. No. B1392577
M. Wt: 292.78 g/mol
InChI Key: DHXFCJWRLHINQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Chlorobenzyl)-N'-(4-fluorobenzyl)ethane-1,2-diamine, also known as CBFED, is an organic compound belonging to the family of amines. It is a colorless, odorless, crystalline solid with a molecular formula of C14H15ClFN2. CBFED is a useful intermediate for the synthesis of various compounds and has a number of applications in the scientific research field.

Scientific Research Applications

Corrosion Inhibition

  • Schiff base compounds, including derivatives of ethane-1,2-diamine, have been tested as corrosion inhibitors on mild steel in acidic environments. Specifically, compounds with chloro and methyl substituents, similar to N-(4-Chlorobenzyl)-N'-(4-fluorobenzyl)ethane-1,2-diamine, demonstrated enhanced inhibitive properties (Saurí et al., 2009).

Metal Complex Synthesis

  • Schiff base ligands related to ethane-1,2-diamine have been used in the synthesis and characterization of metal complexes, which are significant in coordination chemistry. These complexes have applications in various fields including catalysis and materials science (Rahmani et al., 2011).

Molecular Structure and Interaction Studies

  • Reactions of ethane-1,2-diamine derivatives with different rhenium(V) precursors led to the formation of various rhenium(V) complexes, contributing to the understanding of coordination chemistry and molecular interactions (Potgieter et al., 2010).

Antimicrobial and DNA-Cleavage Activities

  • Certain derivatives of ethane-1,2-diamine, particularly those with fluorobenzyl substituents, have shown DNA-cleavage activities and significant antimicrobial properties. This indicates potential applications in biomedicine and pharmaceuticals (Okumuş et al., 2022).

Pharmaceutical Research

  • Amino derivatives of triazolopyrimidines, which can be synthesized from compounds including ethane-1,2-diamine derivatives, have been studied for their affinity towards adenosine receptors, highlighting their potential in drug development (Betti et al., 1999).

Crystal Structure Analysis

  • Studies on the crystal structures of various ethane-1,2-diamine derivatives contribute to the broader understanding of molecular interactions and solid-state chemistry, which is crucial in material science and pharmaceuticals (Bomfim et al., 2005).

properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN2/c17-15-5-1-13(2-6-15)11-19-9-10-20-12-14-3-7-16(18)8-4-14/h1-8,19-20H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXFCJWRLHINQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCNCC2=CC=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorobenzyl)-N'-(4-fluorobenzyl)ethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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